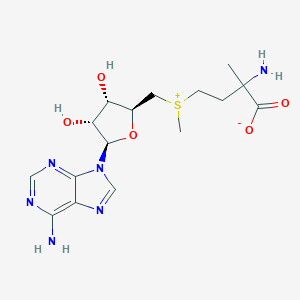

S-Adenosyl-2-methylmethionine

Description

Properties

CAS No. |

16720-69-7 |

|---|---|

Molecular Formula |

C16H24N6O5S |

Molecular Weight |

412.5 g/mol |

IUPAC Name |

2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]-2-methylbutanoate |

InChI |

InChI=1S/C16H24N6O5S/c1-16(18,15(25)26)3-4-28(2)5-8-10(23)11(24)14(27-8)22-7-21-9-12(17)19-6-20-13(9)22/h6-8,10-11,14,23-24H,3-5,18H2,1-2H3,(H2-,17,19,20,25,26)/t8-,10-,11-,14-,16?,28?/m1/s1 |

InChI Key |

DLGWCGJLTGONLY-AMDVVCNQSA-N |

SMILES |

CC(CC[S+](C)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)(C(=O)[O-])N |

Isomeric SMILES |

CC(CC[S+](C)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)(C(=O)[O-])N |

Canonical SMILES |

CC(CC[S+](C)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)(C(=O)[O-])N |

Synonyms |

S-adenosyl-2-methylmethionine |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₅H₂₂N₆O₅S

- Molecular Weight : 398.44 g/mol

- CAS No.: 29908-03-0 .

SAMe is labile under ambient conditions, requiring storage at 4°C under nitrogen to prevent decomposition . Its instability arises from susceptibility to nucleophilic attack at the sulfonium center, leading to demethylation or homocysteine formation .

Comparison with Structural and Functional Analogues

S-Adenosylhomocysteine (SAH)

Structural Relationship :

SAH is the demethylated product of SAMe, formed after methyl transfer. It lacks the sulfonium ion, replacing it with a thioether group (Figure 1).

Functional Differences :

- Role : SAH acts as a competitive inhibitor of methyltransferases, regulating SAMe-dependent reactions via feedback inhibition .

- Stability : SAH is more stable than SAMe due to the absence of the reactive sulfonium center .

Nitrogen Analogues of SAMe

Synthetic nitrogen analogues replace the sulfonium center with nitrogen-based alkyl groups. For example, 5'-Deoxy-5'-Methylamino-2',3'-O-Isopropylideneadenosine (4a) substitutes the sulfonium with a methylamino group (Figure 2) .

Functional Implications :

- Stability : Nitrogen analogues exhibit enhanced stability due to reduced electrophilicity at the modified center .

- Applications: Used to probe methyltransferase mechanisms or develop enzyme inhibitors. For instance, 5'-(1-Propyl) Amino derivatives (4c) show altered binding affinities in crystallographic studies .

Sinefungin and Other Nucleoside Analogues

It serves as a competitive inhibitor, similar to SAH but with broader enzyme specificity .

SAMe in Biocatalysis

SAMe-dependent methyltransferases are exploited in biocatalytic synthesis of pharmaceuticals and natural products . For example, Struck et al. (2012) highlight SAMe’s role in engineering enzymes for antibiotic production .

Preparation Methods

Substrate-Specific Methionine Adenosyltransferase Catalysis

The enzymatic synthesis of SAMe involves methionine adenosyltransferase (MAT), which catalyzes the condensation of L-methionine and adenosine triphosphate (ATP) to form SAMe. For SAM-2Me, the substitution of L-methionine with 2-methylmethionine introduces steric and electronic perturbations that may impact enzyme affinity.

In the patented MAT purification process described in, a substantially purified enzyme preparation is critical to avoid side reactions catalyzed by contaminating methyltransferases. The protocol involves ammonium sulfate precipitation, dialysis, and ion-exchange chromatography, yielding MAT with >90% purity. Adapting this method for SAM-2Me synthesis would require verifying the enzyme’s ability to accommodate 2-methylmethionine. Preliminary kinetic studies could compare and values for methionine versus its 2-methyl analog, with reaction conditions optimized at pH 7.5–8.0 and 37°C.

Table 1: Comparative Enzymatic Synthesis Parameters

The extended incubation time accounts for potential reduced catalytic efficiency with the modified substrate. Post-reaction purification via cation exchange chromatography, as detailed in, remains applicable, with elution using dilute hydrochloric acid to isolate SAM-2Me.

Isolation from Biologically Engineered Systems

Yeast Fermentation and Acidic Digestion

Isolation of SAMe from yeast (e.g., Saccharomyces cerevisiae) is a well-established industrial process. Patent describes a method where yeast is enriched with methionine, subjected to acidic digestion (pH 0–3.5 at 50–70°C), and purified via cation exchange chromatography. For SAM-2Me, metabolic engineering of yeast to incorporate 2-methylmethionine into its SAMe biosynthesis pathway is theoretically feasible.

Critical challenges include:

-

Substrate Uptake : Yeast may lack transporters for 2-methylmethionine, necessitating genetic modification.

-

Enzyme Compatibility : Endogenous MAT must recognize 2-methylmethionine, which may require directed evolution or heterologous expression of engineered MAT.

Table 2: Comparison of Yeast-Based Isolation Protocols

The acidic digestion step must be carefully controlled to prevent degradation of the thermolabile SAM-2Me. As noted in, bond cleavage in SAMe occurs readily at elevated temperatures or extreme pH, necessitating milder conditions for SAM-2Me.

Chemical Synthesis Pathways

Demethylation-Alkylation Strategies

Chemical synthesis of SAM analogs often involves protecting group strategies to direct regioselective modifications. Patent outlines the demethylation of SAMe to S-adenosylhomocysteine (SAH) using alkali halides in polar solvents. For SAM-2Me, a hypothetical route could involve:

-

Synthesis of 2-Methylmethionine : Prepared via alkylation of homocysteine with methyl iodide under basic conditions.

-

Adenosylation : Coupling 2-methylmethionine with adenosine using carbodiimide-mediated activation.

Reaction Scheme

Key obstacles include the instability of SAM-2Me under standard coupling conditions and the need for anhydrous solvents to prevent hydrolysis. Patent emphasizes the use of methanol or acetone as reaction media, which may stabilize intermediates.

Analytical Validation of SAM-2Me

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard for SAMe quantification. For SAM-2Me, method development would require:

-

Column : C18 reverse-phase (4.6 × 250 mm, 5 µm)

-

Mobile Phase : 10 mM ammonium formate (pH 3.0) with 2% methanol

-

Retention Time : Expected delay vs. SAMe due to increased hydrophobicity.

Mass spectrometry (LC-MS/MS) provides definitive structural confirmation, with SAM-2Me exhibiting a molecular ion at m/z 436.2 (vs. SAMe’s m/z 398.2).

Q & A

Basic Research Questions

What are the recommended methods for quantifying S-Adenosylmethionine in biological samples?

Methodological Answer:

- Colorimetric Assays : Use the Folin phenol reagent to measure total protein-bound SAM. This involves denaturing samples with NaOH/CuSO₄, adding Folin reagent, and measuring absorbance at 750 nm. Calibrate with SAM standards .

- HPLC Analysis : Employ reverse-phase chromatography with UV detection (260 nm). SAM’s instability requires immediate acidification of samples (e.g., with perchloric acid) and cold storage to prevent degradation. Internal standards like S-adenosylhomocysteine improve accuracy .

- LC-MS/MS : Provides higher specificity for distinguishing SAM from analogs. Use deuterated SAM (SAM-d3) as an internal standard to correct for ionization variability .

How should S-Adenosylmethionine be handled and stored to maintain stability?

Methodological Answer:

- Storage : Lyophilized SAM sulfate tosylate should be stored at -20°C in airtight containers with desiccants. Reconstituted solutions (pH 3–5) are stable for ≤24 hours at 4°C .

- Handling : Work under inert gas (argon) to minimize oxidation. Use protective equipment (gloves, goggles) due to SAM’s corrosive properties and respiratory irritation risks .

- Stability Tests : Monitor degradation via HPLC for byproducts like S-adenosylhomocysteine and adenine. Avoid freeze-thaw cycles .

What enzymatic methods are used to synthesize SAM analogs?

Methodological Answer:

- Chemoenzymatic Synthesis : Chlorinase SalL catalyzes the transfer of methyl-like groups (e.g., fluoromethyl) from synthetic analogs to SAM. This method preserves stereochemical integrity and avoids harsh chemical conditions .

- Substrate Analogs : Fluorinated SAM (F-SAM) is synthesized using methionine adenosyltransferase with fluorinated methionine precursors. F-SAM enables tracking methyltransferase activity via ¹⁹F NMR .

Advanced Research Questions

How can researchers resolve contradictions in reported effects of SAM depletion across studies?

Methodological Answer:

Contradictions often arise from:

- Cell-Type Variability : SAM depletion in cancer cells (e.g., via methionine restriction) may upregulate salvage pathways, unlike normal cells. Include paired isogenic cell lines as controls .

- Depletion Methods : Compare genetic (e.g., MAT2A knockdown) vs. pharmacological (cycloleucine) approaches. Pharmacological inhibitors may off-target methyltransferases, confounding results .

- Metabolomic Profiling : Use LC-MS to quantify SAM, SAH, and methylation products (e.g., DNA 5mC). Normalize SAM:SAH ratios to account for compartmentalization differences .

What strategies enhance SAM analog stability for methyltransferase studies?

Methodological Answer:

- Sulfonium Center Modifications : Replace the methyl group with ethyl or propargyl moieties. Ethyl-SAM resists hydrolysis but reduces methyltransferase affinity. Propargyl-SAM enables click chemistry for activity tracking .

- Fluorinated Analogs : 5'-Fluoro-SAM mimics natural SAM in radical SAM enzymes (e.g., DesII) while resisting radical-mediated degradation. Synthesize via fluorinated methionine and MAT overexpression .

- Crystallography-Guided Design : Co-crystalize SAM analogs with methyltransferases (e.g., DOT1L) to identify steric clashes. Optimize side chains using molecular dynamics simulations .

How do radical SAM enzymes mechanistically facilitate biochemical transformations?

Methodological Answer:

- Radical Generation : The [4Fe-4S] cluster in radical SAM enzymes (e.g., DesII) reductively cleaves SAM to generate a 5'-deoxyadenosyl radical. This radical abstracts hydrogen from substrates to initiate rearrangements .

- Isotopic Labeling : Use deuterated SAM (SAM-d3) to track hydrogen transfer in reactions. Couple with EPR to detect radical intermediates .

- Fluorinated SAM Probes : 3',4'-Difluoro-SAM inhibits radical quenching, enabling time-resolved crystallography to capture transient enzyme states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.